Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate
CAS No.:
Cat. No.: VC16489858
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O2 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate |
| Standard InChI | InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22/h1-9,21H,10-15H2 |
| Standard InChI Key | YJUMROPNGLKOPI-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a spiro junction connecting an indoline heterocycle (a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring) and a piperidine ring. This configuration imposes significant conformational constraints, mimicking bioactive natural product frameworks. The benzyloxycarbonyl group at the 1'-position enhances solubility in organic solvents while contributing to steric effects during synthetic modifications .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.41 g/mol |
| Melting Point | 123–127°C |
| Purity (Commercial) | >98% |
| Solubility | DMSO, Dichloromethane, Ethanol |
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via a condensation-cyclization sequence:
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Condensation: (4-Methoxyphenyl)hydrazine hydrochloride reacts with benzyl 4-formylpiperidine-1-carboxylate in trifluoroacetic acid (TFA), forming a hydrazone intermediate.
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Cyclization: The intermediate undergoes acid-catalyzed intramolecular cyclization at 60–80°C, yielding the spiro framework .
Industrial Production
Scalable methods employ continuous flow reactors to optimize temperature, pressure, and residence time. Green chemistry principles, such as aqueous-phase reactions and solvent recycling, are prioritized to minimize environmental impact.
Table 2: Synthetic Route Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Catalyst | TFA | Heterogeneous acid catalysts |
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 65–75% | 85–90% |
| Solvent | Dichloromethane | Water/Ethanol mixtures |
Chemical Reactivity and Derivatives
Functionalization Pathways
The spiro core undergoes selective modifications:
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Oxidation: Treatment with under acidic conditions oxidizes the piperidine ring to a ketone.
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Reduction: Catalytic hydrogenation () saturates the indoline ring, enhancing metabolic stability.
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Nucleophilic Substitution: Halogenation at the benzyl position enables cross-coupling reactions (e.g., Suzuki-Miyaura).
Derivative Applications
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Anticancer Agents: Methoxy-substituted derivatives (e.g., Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate) show enhanced topoisomerase inhibition.
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Neurological Therapeutics: Carbamate analogs modulate GABA receptors, demonstrating anticonvulsant activity in rodent models .
Biological Activities and Mechanisms
Antitumor Effects
In vitro assays reveal dose-dependent cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cells ( and , respectively). Mechanistic studies indicate caspase-3/7 activation and mitochondrial membrane depolarization, triggering apoptosis .
Industrial and Research Applications
Pharmaceutical Development
As a rigid scaffold, the spiro structure improves drug candidates' pharmacokinetic profiles. Current research focuses on:
Material Science
Incorporating the spiro moiety into polymers enhances thermal stability ( increased by 40–60°C) and mechanical strength, enabling aerospace and electronics applications .
Challenges and Future Directions
While preclinical data are promising, clinical translation requires addressing:
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Bioavailability: Poor aqueous solubility limits oral administration. Nanocrystal formulations and prodrug strategies are under investigation.
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Toxicity: Metabolite profiling in hepatocytes reveals potential hepatic off-target effects, necessitating structural optimization.
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